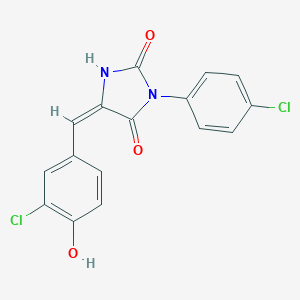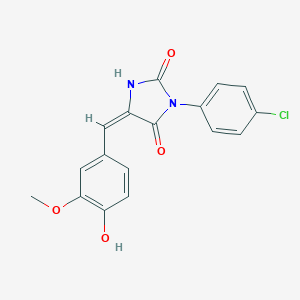![molecular formula C13H13BrN2O2S2 B305779 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as BTA-EG4, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTA-EG4 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exerts its therapeutic effects by targeting various molecular pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
実験室実験の利点と制限
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity profile. However, one limitation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide for its therapeutic applications.
将来の方向性
Several future directions can be explored in the field of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide research. One potential direction is the development of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide and its potential applications in the treatment of various diseases.
合成法
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with thioamide followed by the addition of ethylene glycol and acetic anhydride. Another method involves the reaction of 4-bromobenzylamine with 2-mercaptoacetic acid followed by the addition of ethylene glycol and acetic anhydride. The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been optimized to obtain high yields and purity.
科学的研究の応用
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have shown that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exhibits cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
分子式 |
C13H13BrN2O2S2 |
分子量 |
373.3 g/mol |
IUPAC名 |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-10-3-1-9(2-4-10)11-7-20-13(15-11)16-12(18)8-19-6-5-17/h1-4,7,17H,5-6,8H2,(H,15,16,18) |
InChIキー |
NUBRKFXRHJGGEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)

![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)



![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)